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SPR7

Rhodesain inhibition Cysteine protease Binding affinity

SPR7 bridges potency-permeability trade-offs in rhodesain-targeted antitrypanosomal research. Unlike analogs with poor permeability (phenyl: Ki=0.15 nM, EC50=19.79 μM) or reduced potency (4-Cl,2-CF3: Ki=1.04 nM), SPR7 achieves Ki=0.51 nM and EC50=1.65 μM against T. b. brucei - a balanced lead profile. • 10-fold rhodesain selectivity over human cathepsin L • Validated docking pose (PDB 6R7F); reference standard for SAR • ≥98% purity; ambient shipping; research use only

Molecular Formula C30H32ClN3O3
Molecular Weight 518.0 g/mol
Cat. No. B14897630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSPR7
Molecular FormulaC30H32ClN3O3
Molecular Weight518.0 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Cl)NC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCC3=CC=CC=C3)C=CC(=O)C
InChIInChI=1S/C30H32ClN3O3/c1-21-19-25(31)15-18-27(21)33-30(37)34-28(20-24-11-7-4-8-12-24)29(36)32-26(16-13-22(2)35)17-14-23-9-5-3-6-10-23/h3-13,15-16,18-19,26,28H,14,17,20H2,1-2H3,(H,32,36)(H2,33,34,37)/b16-13+/t26-,28+/m1/s1
InChIKeyZCKYSOLDOQXOCO-IEDMVEOCSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SPR7: Urea-Bond Michael Acceptor for Rhodesain Inhibition


SPR7, also designated Compound 7 (IUPAC: (2S)-2-[(4-chloro-2-methylphenyl)carbamoylamino]-N-[(E,3S)-6-oxo-1-phenylhept-4-en-3-yl]-3-phenylpropanamide), belongs to a series of urea-bond-containing Michael acceptors developed as irreversible inhibitors of rhodesain, the principal cysteine protease of Trypanosoma brucei rhodesiense . It features a phenylalanine (Phe) core at the P2 position and a disubstituted 4-chloro-2-methylphenyl ring at the P3 position, which confers a distinct pharmacological profile compared to close structural analogs .

Why SPR7 Cannot Be Interchanged with P3-Substituted Analogs


Small structural modifications at the P3 position dramatically alter the balance between enzymatic potency and cellular activity. For example, the unsubstituted phenyl analog (Compound 1) exhibits superior Ki (0.15 nM) but poor membrane permeability, yielding an EC50 of 19.79 μM . Conversely, the 4-Cl,2-CF3 analog (Compound 8) shows reduced affinity (Ki = 1.04 nM) and a 2.4-fold lower k2nd value (6050 ×10³ M⁻¹ min⁻¹) . Even the replacement of the P2 Phe with Leu (Compound 26) alters kinact (0.0123 min⁻¹) while preserving overall antiparasitic activity . These data underscore that each analog possesses a unique profile; indiscriminate substitution compromises either target engagement or cellular efficacy, precluding generic interchangeability.

Quantitative Differentiators of SPR7


Balanced Rhodesain Binding Affinity

SPR7 demonstrates a Ki of 0.51 nM against rhodesain, positioning it between the ultra-high affinity unsubstituted analog (Compound 1: 0.15 nM) and the 4-Cl mono-substituted analog (Compound 6: 0.78 nM) . While Compound 1's superior Ki does not translate to cellular potency due to permeability defects, SPR7 maintains sub-nanomolar affinity sufficient for potent irreversible inhibition .

Rhodesain inhibition Cysteine protease Binding affinity

Superior Irreversible Inhibition Efficiency vs K11777

SPR7 exhibits a k2nd (kinact/Ki) value of 14,700 ± 6,400 ×10³ M⁻¹ min⁻¹, which is 1.6-fold higher than the clinical-stage rhodesain inhibitor K11777 (k2nd = 9,000 ×10³ M⁻¹ min⁻¹) . This parameter integrates binding affinity and covalent bond formation rate, providing a comprehensive measure of irreversible inhibitor potency.

Irreversible inhibition Kinetic efficiency Rhodesain

Enhanced Antiparasitic Activity via Improved Permeability

SPR7 shows an EC50 of 1.65 ± 0.07 μM against T. b. brucei, a 12-fold improvement over the unsubstituted analog Compound 1 (EC50 = 19.79 ± 2.67 μM) . This stark difference is attributed to the 4-chloro-2-methylphenyl P3 substituent, which enhances cell membrane permeability relative to the unsubstituted phenyl ring .

Antitrypanosomal activity T. b. brucei Cellular efficacy

Selectivity Margin Over Human Cathepsin L

Against human cathepsin L (hCatL), SPR7 displays a kinact value that is approximately 1 order of magnitude lower than that observed against rhodesain . While the Ki values are comparable, the reduced covalent bond formation rate with the mammalian protease suggests a degree of selectivity that may mitigate host toxicity .

Selectivity Human cathepsin L Off-target risk

P2 Residue Tolerance for SAR Exploration

Replacing the P2 phenylalanine with leucine yields Compound 26, which retains a Ki of 0.93 ± 0.52 nM and an EC50 of 1.12 ± 0.05 μM against T. b. brucei . These values are comparable to SPR7 (Ki = 0.51 nM, EC50 = 1.65 μM), demonstrating that the 4-chloro-2-methylphenyl P3 motif tolerates P2 backbone modifications without loss of potency .

Structure-activity relationship P2 residue Leu substitution

Research and Industrial Applications of SPR7


Lead for Human African Trypanosomiasis Drug Discovery

SPR7's balanced profile—sub-nanomolar Ki (0.51 nM), superior k2nd over K11777, and low micromolar EC50 (1.65 μM)—establishes it as a compelling lead for anti-HAT campaigns . Its improved cellular permeability relative to unsubstituted analogs addresses a key liability of earlier rhodesain inhibitors, making it suitable for in vivo proof-of-concept studies .

SAR Anchor for P3 Substituent Exploration

The quantitative head-to-head data on P3 variants (4-Cl, 4-Me, 4-OMe, 2,6-F2, 4-Cl,2-CF3) provide a robust dataset for medicinal chemistry efforts. SPR7 serves as a reference standard for optimizing P3 substituent effects on permeability and potency . Researchers can use this data to design focused libraries with improved physicochemical properties.

Selectivity Profiling for Cysteine Protease Inhibitors

SPR7's 10-fold lower kinact against human cathepsin L relative to rhodesain offers a baseline for assessing selectivity in novel inhibitor series . Inclusion of SPR7 in selectivity panels helps benchmark off-target risks and guides the development of more selective anti-parasitic agents.

Validation of Covalent Docking Models

The published covalent docking pose of SPR7 in rhodesain's active site (PDB: 6R7F homology model) reveals key π–π interactions between the 4-chloro-2-methylphenyl group and F61 in the S3 pocket . This structural insight makes SPR7 an ideal test case for validating docking workflows and scoring functions for Michael acceptor-based inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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